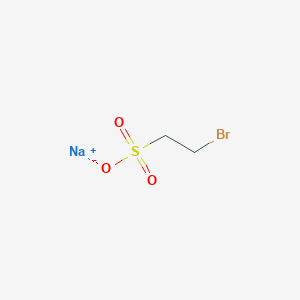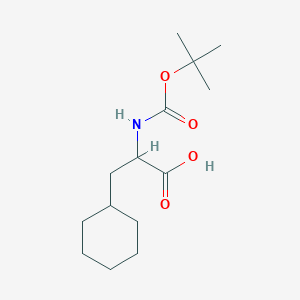
2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid (TBCA) is a compound that has been used in a variety of scientific research applications. It is a cyclic derivative of propionic acid, and is commonly used as a reagent in organic synthesis. TBCA has been used in a variety of different fields, including biochemistry, pharmacology, and materials science. It has been used in the synthesis of drugs, peptides, and other biologically active compounds.
Aplicaciones Científicas De Investigación
Peptide Synthesis
BOC-DL-CHA-OH is widely used in the field of peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted side reactions and is removed under mild acidic conditions without affecting the peptide chain .
Drug Development
In drug development, BOC-DL-CHA-OH can be utilized to create prodrugs. Prodrugs are medications that are metabolized into an active pharmacological agent after administration. The Boc group can be used to modify the solubility or stability of a drug, enhancing its pharmacokinetic properties .
Material Science
This compound finds applications in material science, particularly in the development of polymers with specific functionalities. The Boc group can be introduced into polymer chains to alter their physical properties, such as making them more resistant to degradation by biological systems .
Bioconjugation
BOC-DL-CHA-OH is used in bioconjugation techniques where it helps in attaching various biomolecules to surfaces or other molecules. This is particularly useful in creating targeted drug delivery systems that can direct therapeutic agents to specific sites within the body .
Enzyme Inhibition Studies
Researchers use BOC-DL-CHA-OH to study enzyme inhibition. By introducing the compound into enzymatic reactions, scientists can observe changes in enzyme activity, which is crucial for understanding disease mechanisms and developing new treatments .
Molecular Biology
In molecular biology, BOC-DL-CHA-OH is used to synthesize modified nucleotides and nucleic acids. These modified molecules are essential tools for studying DNA replication, repair, and transcription processes .
Analytical Chemistry
The compound is also significant in analytical chemistry, where it can be used as a standard or reference compound in chromatographic analysis, helping to identify or quantify other substances in a mixture .
Environmental Science
Lastly, BOC-DL-CHA-OH has potential applications in environmental science. It can be used to synthesize compounds that are biodegradable or have lower toxicity, contributing to the development of environmentally friendly materials .
Mecanismo De Acción
Target of Action
BOC-DL-CHA-OH, also known as 3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid or 2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, is primarily used as a biochemical reagent
Mode of Action
The compound is a derivative of alanine, an amino acid . It is used as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (t-Boc or simply Boc) group is a carbamate, which is an ester of carbamic acid . This group is added to the amine through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate . The Boc group is then removed with a strong acid such as trifluoroacetic acid (TFA), resulting in the cleavage of the t-butyl group .
Result of Action
As a protecting group for amines, it plays a crucial role in preventing unwanted reactions during organic synthesis .
Action Environment
The action, efficacy, and stability of BOC-DL-CHA-OH can be influenced by various environmental factors. For instance, the process of adding and removing the Boc group is sensitive to pH and temperature . Moreover, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQAQJBXGTSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid | |
CAS RN |
144186-13-0 | |
| Record name | Boc-DL-Cha-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




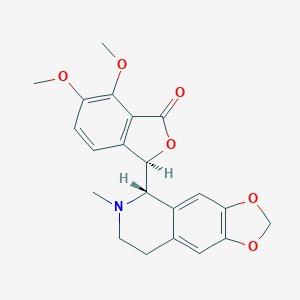

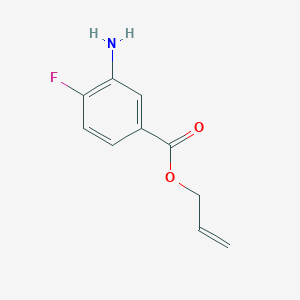
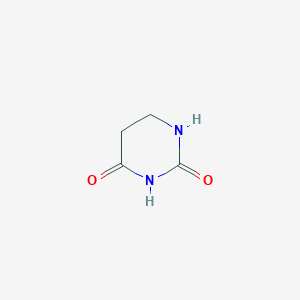
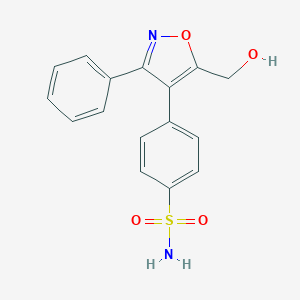
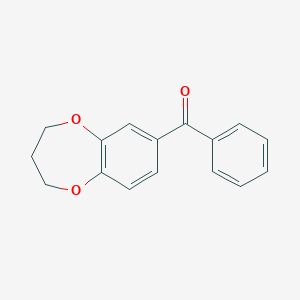

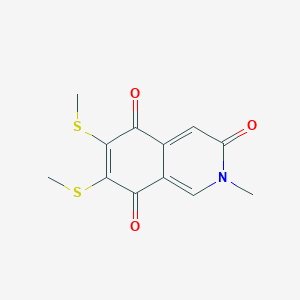


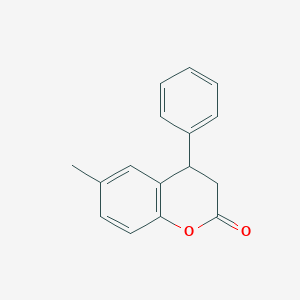
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)
